molecular formula C11H14BrNO2 B8312394 Methyl 3-bromo-4-((dimethylamino)methyl)benzoate

Methyl 3-bromo-4-((dimethylamino)methyl)benzoate

Cat. No. B8312394
M. Wt: 272.14 g/mol
InChI Key: KQMNZHGWOXPPPR-UHFFFAOYSA-N
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Patent
US06265575B1

Procedure details

By following essentially the procedure of Example 137, Part B, the title compound was prepared from methyl 3-bromo-4-bromomethylbenzoate (Example 137, Part A) and dimethylamine (40%), in 70% yield. The flash chromatography was carried out by eluting with a gradient of hexanes(100-80%)/EtOAc(0-20%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH2:12]Br)[C:5]([O:7][CH3:8])=[O:6].[CH3:14][NH:15][CH3:16]>>[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH2:12][N:15]([CH3:16])[CH3:14])[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=CC1CBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
by eluting with a gradient of hexanes(100-80%)/EtOAc(0-20%)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)OC)C=CC1CN(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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